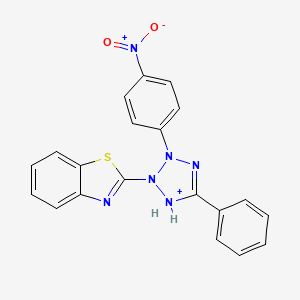
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group attached to a hexynoic acid methyl ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester typically involves the reaction of 3-cyanophenylacetylene with hex-5-ynoic acid methyl ester under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes or receptors. The cyanophenyl group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Methoxyphenyl)-hex-5-ynoic Acid Methyl Ester
- 6-(3-Nitrophenyl)-hex-5-ynoic Acid Methyl Ester
Uniqueness
6-(3-Cyanophenyl)-hex-5-ynoic Acid Methyl Ester is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and interactions in various chemical and biological contexts .
Propriétés
Numéro CAS |
864755-93-1 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
methyl 6-(3-cyanophenyl)hex-5-ynoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)9-4-2-3-6-12-7-5-8-13(10-12)11-15/h5,7-8,10H,2,4,9H2,1H3 |
Clé InChI |
ZPKFYXVNJZQHLK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC#CC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


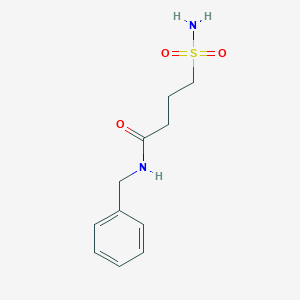
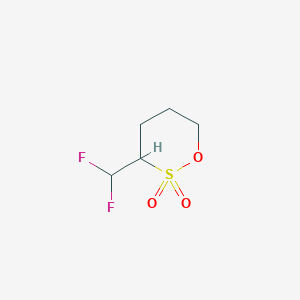
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
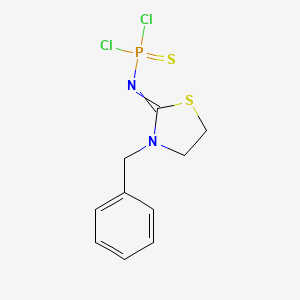
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
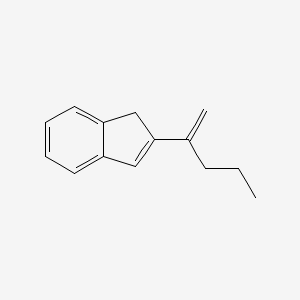
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
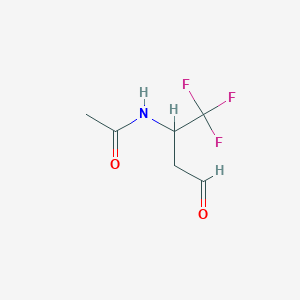
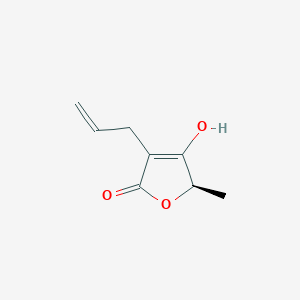

![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
